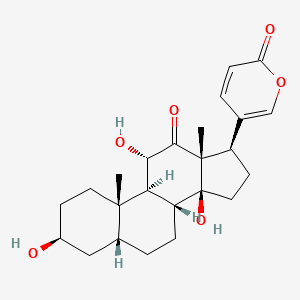
N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-1015 is a long-acting antagonist of the serotonin receptor subtype 2A. This receptor is a G protein-coupled receptor and a subtype of the serotonin receptor family. The serotonin receptor subtype 2A plays a significant role in various physiological processes, including vascular contraction and platelet aggregation .
Preparation Methods
The synthesis of AT-1015 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a piperidine ring and the introduction of a formyl group. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
AT-1015 undergoes various chemical reactions, including:
Oxidation: AT-1015 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: AT-1015 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
AT-1015 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.
Biology: AT-1015 is used to study the role of serotonin receptor subtype 2A in various biological processes.
Medicine: The compound is investigated for its potential therapeutic effects in conditions involving abnormal serotonin receptor subtype 2A activity, such as certain cardiovascular diseases.
Industry: AT-1015 is used in the development of new drugs targeting the serotonin receptor subtype 2A .
Mechanism of Action
AT-1015 exerts its effects by binding to the serotonin receptor subtype 2A and blocking its activity. This inhibition prevents the receptor from mediating its usual physiological effects, such as vascular contraction and platelet aggregation. The molecular targets of AT-1015 include the serotonin receptor subtype 2A, and the pathways involved are those related to serotonin signaling .
Comparison with Similar Compounds
AT-1015 is unique compared to other serotonin receptor subtype 2A antagonists due to its long-acting nature and high affinity for the receptor. Similar compounds include:
Ketanserin: Another serotonin receptor subtype 2A antagonist, but with a shorter duration of action.
Ritanserin: Similar in function but differs in its chemical structure and pharmacokinetic properties.
Mianserin: Also targets serotonin receptors but has additional effects on other receptor subtypes
AT-1015 stands out due to its specific binding affinity and prolonged action, making it a valuable compound in both research and potential therapeutic applications.
Properties
CAS No. |
190508-48-6 |
|---|---|
Molecular Formula |
C29H36ClN3O3 |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C29H33N3O2.ClH.H2O/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28;;/h1-10,21,25H,11-20H2,(H,30,34);1H;1H2 |
InChI Key |
HVZWFSFGKOWUSM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate) AT 1015 AT-1015 N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)







